molecular formula C9H9BrO B1281933 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran CAS No. 102292-30-8

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Cat. No. B1281933
M. Wt: 213.07 g/mol
InChI Key: FEPPMMHYULGHKP-UHFFFAOYSA-N
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Description

The compound "5-Bromo-2-methyl-2,3-dihydro-1-benzofuran" is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Benzofuran derivatives are of significant interest due to their diverse biological activities and their use in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, using N-bromosuccinimide as an oxidizing agent, which can lead to the formation of 2,3-disubstituted benzofurans . Another method describes the synthesis of 2-(azidomethyl)-5-bromobenzofuran from 5-bromobenzofuran-2-carboxylic acid, which involves a reduction followed by iodination and reaction with sodium azide . Additionally, a CuI-catalyzed domino process using 1-bromo-2-iodobenzenes and beta-keto esters has been reported to produce 2,3-disubstituted benzofurans .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary depending on the substituents attached to the benzofuran core. For instance, in the compound "2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran," the methylsulfinyl substituent and the 4-bromophenyl ring exhibit specific orientations with respect to the benzofuran plane, which are stabilized by intermolecular interactions . Similarly, "2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid" displays distinct dihedral angles between the 4-bromophenyl rings and the benzofuran planes, with the methylsulfanyl substituent almost perpendicular to the benzofuran fragment .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, the solvolysis of benzyl 5-O-p-bromophenylsulphonyl-2,3-O-isopropylidene-β-D-ribofuranoside leads to products arising from direct solvolytic displacement and benzyloxy-group migration . Acyloxy neighboring-group participation has been observed in the acid-catalyzed cleavage of methyl 2,3-anhydro-beta-D-ribofuranoside, resulting in halogen substitution . Furthermore, the reaction of 7-hydroxy-8-formyl-2-methylisoflavone with ethyl bromomalonate has been used for the synthesis of furano(2',3':7,8)-2-methylisoflavone .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structures. The presence of substituents such as bromo, methyl, or methoxymethyl groups can affect the compound's reactivity, boiling point, melting point, and solubility. For instance, the intermolecular interactions observed in the crystal structures of certain benzofuran derivatives, such as hydrogen bonds and halogen bonds, can impact their melting points and solubility . The regioselective O-demethylation of aryl methyl ethers has been studied to understand the influence of substituents on the reactivity of benzofuran derivatives .

Scientific Research Applications

  • Anticancer Activity

    • Field : Medical Research
    • Application : Benzofuran derivatives have shown significant anticancer activities . For example, a certain compound was found to have significant cell growth inhibitory effects on different types of cancer cells .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The inhibition rates in different types of cancer cells by 10 μM of the compound are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Benzofuran and its derivatives have been found to be suitable structures for developing antimicrobial agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Antiviral Activity

    • Field : Virology
    • Application : Some benzofuran derivatives have been found to exhibit antiviral effects . For example, a compound found in Eupatorium adenophorum showed antiviral effects against RSV LONG and A2 strains .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compound exhibited antiviral effects with IC50 values of 2.3 and 2.8 μM, respectively .
  • Antibacterial Activity

    • Field : Microbiology
    • Application : Benzofuran and its derivatives have been found to be suitable structures for developing antibacterial agents . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Anti-Hepatitis C Virus Activity

    • Field : Virology
    • Application : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compound is expected to be an effective therapeutic drug for hepatitis C disease .
  • Antioxidative Activity

    • Field : Biochemistry
    • Application : Some benzofuran compounds have strong antioxidative activities .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

While specific safety and hazards for “5-Bromo-2-methyl-2,3-dihydro-1-benzofuran” are not available, benzofuran derivatives should be handled with care due to their potential biological activities .

Future Directions

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

properties

IUPAC Name

5-bromo-2-methyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPPMMHYULGHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30535719
Record name 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

CAS RN

102292-30-8
Record name 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methyl-2,3-dihydro-1-benzofuran
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 215 ml of bromine in 450 ml of methylene chloride is added dropwise over 21/2 hours to an ice-cooled mixture of 562.3 g of 2,3-dihydro-2-methylbenzo[b]furan, 1600 ml of methylene chloride, 1600 ml of water and 352.5 g of sodium bicarbonate. After the mixture has been stirred for another 11/2 hours at the same temperature, the aqueous phase is separated and extracted with two 300 ml portions of methylene chloride. The combined organic phases are washed with 2×250 ml of water, dried over sodium sulfate and concentrated. After removal of all constituents having a boiling point below 99° C. under a pressure of 8 mbar, there are obtained 750.7 g of 5-bromo-2,3-dihydro-2-methylbenzo[b]furan as residue.
Quantity
215 mL
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reactant
Reaction Step One
[Compound]
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ice
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0 (± 1) mol
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450 mL
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562.3 g
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1600 mL
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352.5 g
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1600 mL
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Synthesis routes and methods II

Procedure details

With efficient stirring, 283 g. (1.77 moles) of bromine are added dropwise at 0°-5° C. to a mixture of 237 g (1.77 moles) of 2,3-dihydro-2-methylbenzo[b]furan, 148.7 g (1.77 moles) of sodium bicarbonate, 500 ml of methylene chloride and 500 ml of water. When the addition of bromine is complete, the mixture is stirred for another 1/2 hour at 20°-25° C. The organic phase is separated, dried over sodium sulfate, concentrated and fractionated in vacuo. Yield: 242 g (66% of theory) of 5-bromo-2,3-dihydro-2-methylbenzo[b]furan and 77 g (15% theory) of 5,7-dibromo-2,3-dihydro-2-methylbenzo[b]furan.
Quantity
1.77 mol
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reactant
Reaction Step One
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237 g
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reactant
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148.7 g
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reactant
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500 mL
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500 mL
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